molecular formula C9H15NO2 B072634 Glutarimide, 3-methyl-3-isopropyl- CAS No. 1127-09-9

Glutarimide, 3-methyl-3-isopropyl-

Cat. No. B072634
CAS RN: 1127-09-9
M. Wt: 169.22 g/mol
InChI Key: DHCQZOVMJDSSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutarimide, 3-methyl-3-isopropyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MPP+ and is a neurotoxin that has been linked to Parkinson's disease. However, it has also been found to have potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism Of Action

MPP+ acts as a neurotoxin by selectively targeting and destroying dopaminergic neurons in the brain. This results in a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The exact mechanism of how MPP+ causes this damage is still not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to oxidative stress and cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of MPP+ are primarily related to its neurotoxic properties. It has been shown to cause a decrease in dopamine levels, which can lead to a variety of symptoms including tremors, rigidity, and bradykinesia. Additionally, it has been linked to the development of Parkinson's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MPP+ in lab experiments is its ability to selectively target dopaminergic neurons. This makes it an important tool for investigating the mechanisms of Parkinson's disease and other neurological disorders. However, its neurotoxic properties also make it a potential hazard in the lab, and precautions must be taken to ensure the safety of researchers.

Future Directions

There are many potential future directions for research involving MPP+. One area of focus is the development of new drugs and therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, there is ongoing research into the mechanisms of MPP+ toxicity, which could lead to new insights into the underlying causes of these conditions. Finally, there is potential for the use of MPP+ in other areas of research, such as biochemistry and pharmacology.

Synthesis Methods

The synthesis of Glutarimide, 3-methyl-3-isopropyl- involves the reaction of N-methylpyridinium iodide with isopropylamine, followed by the addition of glutaric anhydride. This process results in the formation of MPP+ as a white crystalline powder.

Scientific Research Applications

The unique properties of MPP+ have made it an important compound in scientific research. It has been used in various studies to investigate the mechanisms of Parkinson's disease and other neurological disorders. Additionally, it has been used in the development of new drugs and therapies for the treatment of these conditions.

properties

CAS RN

1127-09-9

Product Name

Glutarimide, 3-methyl-3-isopropyl-

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-methyl-4-propan-2-ylpiperidine-2,6-dione

InChI

InChI=1S/C9H15NO2/c1-6(2)9(3)4-7(11)10-8(12)5-9/h6H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

DHCQZOVMJDSSAA-UHFFFAOYSA-N

SMILES

CC(C)C1(CC(=O)NC(=O)C1)C

Canonical SMILES

CC(C)C1(CC(=O)NC(=O)C1)C

Other CAS RN

1127-09-9

synonyms

4-Isopropyl-4-methylpiperidine-2,6-dione

Origin of Product

United States

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